Diisopropyl phosphonate

Description

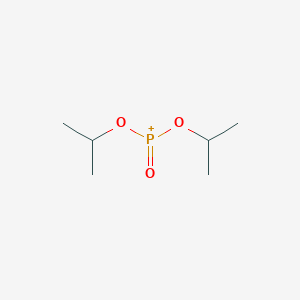

Structure

3D Structure

Properties

IUPAC Name |

oxo-di(propan-2-yloxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLZAAWLLPMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[P+](=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061988 | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-20-7 | |

| Record name | O,O-Diisopropyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676G4RQ6ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Diisopropyl phosphonate?

An In-depth Technical Guide to Diisopropyl Phosphonate: Physical and Chemical Properties

Diisopropyl phosphonate (CAS No. 1809-20-7) is an organophosphorus compound that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its utility stems from a unique combination of physical and chemical characteristics that allow for its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of diisopropyl phosphonate, along with experimental protocols and logical relationship diagrams to support researchers, scientists, and drug development professionals.

Physical Properties

Diisopropyl phosphonate is a clear, colorless to yellow liquid at room temperature.[1][3][4] It is soluble in water, a property that simplifies reaction work-ups and certain formulation processes.[2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Diisopropyl Phosphonate

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅O₃P | [1][3][5] |

| Molecular Weight | 166.16 g/mol | [3][5] |

| Appearance | Clear, colorless to yellow liquid | [1][3][4] |

| Boiling Point | 195.513 °C | [3] |

| Density | 0.997 g/cm³ | [3] |

| Flash Point | 90.254 °C | [3] |

| Purity | ≥98% - ≥99% | [1][3][4][5] |

| Solubility | Soluble in water | [2][3] |

Chemical Properties and Reactivity

The chemical behavior of diisopropyl phosphonate is dictated by its structure, which includes a reactive P-H bond and two isopropyl ester groups.[1] It is stable under normal conditions but is sensitive to moisture.[6]

Table 2: Chemical and Safety Information for Diisopropyl Phosphonate

| Property | Description | Source(s) |

| Synonyms | Diisopropyl hydrogen phosphite, Phosphorous Acid Diisopropyl Ester | [5][6] |

| Stability | Stable under normal conditions; moisture sensitive. | [6] |

| Reactivity | The P-H bond is nucleophilic and adds to unsaturated systems. | [7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid chlorides. | [6] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of phosphorus. | [6] |

Diisopropyl phosphonate is a key reactant in the Pudovik reaction, which involves the base-promoted nucleophilic addition of the P-H bond to unsaturated systems like aldehydes, imines, and alkenes.[7] This reaction is instrumental in the synthesis of α-hydroxyphosphonates, which are known for their bioactive properties.[7]

Experimental Protocols

Synthesis of Diisopropyl Phosphonate

A common method for synthesizing diisopropyl phosphonate involves the esterification of phosphorus trichloride with isopropyl alcohol.[1]

Protocol:

-

To a solution of isopropyl alcohol in a suitable solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0-10 °C), phosphorus trichloride is added dropwise.

-

The reaction mixture is stirred for a specified period to allow for complete reaction.

-

Careful hydrolysis is then carried out to yield diisopropyl phosphonate.

-

The product is purified, typically by distillation under reduced pressure, to achieve high purity (≥99%).[1]

Pudovik Reaction for the Synthesis of α-Hydroxyphosphonates

The following is a general protocol for the Pudovik reaction using diisopropyl phosphonate and an aldehyde.

Protocol:

-

Diisopropyl phosphonate and an aldehyde (e.g., trans-cinnamaldehyde) are mixed.[7]

-

A base, such as triethylamine, is added to the mixture.[7]

-

The reaction mixture is heated with continuous stirring for a set duration (e.g., 10 hours at 75 °C).[7]

-

Upon cooling, the solid product precipitates and is collected by filtration.

-

The crude product can be further purified by recrystallization.

Characterization Techniques

The identity and purity of diisopropyl phosphonate and its derivatives are typically confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the structure of the molecule. For example, in the characterization of a derivative, the ³¹P{¹H} NMR spectrum shows a sharp singlet, and the ¹H NMR provides information about the protons and their coupling to the phosphorus atom.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]

Visualizations

Caption: Logical relationship of Diisopropyl Phosphonate's properties and applications.

Caption: Experimental workflow for the synthesis of Diisopropyl Phosphonate.

Caption: Simplified diagram of the Pudovik reaction.

References

An In-depth Technical Guide to Diisopropyl Phosphonate (CAS No. 1809-20-7) for Researchers and Drug Development Professionals

An Introduction to a Versatile Organophosphorus Compound

Diisopropyl phosphonate, identified by the CAS number 1809-20-7, is a versatile organophosphorus compound that serves as a critical intermediate and building block in a wide array of chemical syntheses. Its unique structural features and reactivity make it a valuable tool for researchers and scientists, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of diisopropyl phosphonate, including its chemical and physical properties, synthesis, key applications in organic reactions, and its role in the development of therapeutic agents. Detailed experimental protocols and visualizations of key chemical processes are included to facilitate its practical application in a laboratory setting.

Core Chemical and Physical Properties

Diisopropyl phosphonate is a colorless liquid characterized by its solubility in water and immiscibility with many organic solvents such as ethanol, ether, and chloroform. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1809-20-7 | |

| Molecular Formula | C₆H₁₅O₃P | |

| Molecular Weight | 166.16 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 169-170 °C | |

| Density | 0.997 g/cm³ | |

| Flash Point | 112 °C | |

| Purity | Typically ≥98% | |

| Storage Temperature | Room Temperature |

Spectroscopic Data

The structural characterization of diisopropyl phosphonate is well-established through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ 6.80 (d, J = 687.7 Hz, 1H), 4.70 (m, 2H), 1.33 (dd, J = 5.8, 3.5 Hz, 12H) | |

| ³¹P NMR (CDCl₃) | δ 4.63 | |

| IR Spectrum | Key absorptions indicative of P=O and P-O-C bonds. | |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern. |

Synthesis of Diisopropyl Phosphonate

The most common method for synthesizing diisopropyl phosphonate involves the reaction of phosphorus trichloride with isopropanol. This process is valued for its efficiency and the high purity of the resulting product, often exceeding 99%.

Experimental Protocol: Synthesis from Phosphorus Trichloride and Isopropanol

This protocol is a modification of the Arbusov rearrangement.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Isopropyl alcohol (Isopropanol)

-

Dichloromethane (DCM)

-

Argon gas

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a gas outlet, dissolve isopropyl alcohol (3 equivalents) in dichloromethane.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (1 equivalent) in dichloromethane to the cooled isopropyl alcohol solution over 1 hour.

-

Continuously purge the reaction mixture with a stream of argon gas to remove the liberated hydrogen chloride (HCl).

-

After the addition is complete, allow the reaction mixture to stir for 16 hours at room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Dry the resulting crude product under high vacuum to yield diisopropyl phosphonate as a colorless liquid.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of diisopropyl phosphonate.

Key Reactions in Organic Synthesis

Diisopropyl phosphonate is a key reagent in several important organic reactions, enabling the formation of carbon-phosphorus bonds, which are crucial for the synthesis of various bioactive molecules.

The Pudovik Reaction

The Pudovik reaction involves the base-promoted addition of the P-H bond of diisopropyl phosphonate across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine (C=N), to form α-hydroxyphosphonates or α-aminophosphonates, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals.

Experimental Protocol: Synthesis of Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

Materials:

-

Diisopropyl phosphonate

-

trans-Cinnamaldehyde

-

Triethylamine

-

Toluene

Procedure:

-

Mix diisopropyl phosphonate (10 mmol) and trans-cinnamaldehyde (10 mmol) in a reaction vessel.

-

Add triethylamine (22 mmol) to the mixture.

-

Heat the mixture to 75 °C with continuous stirring for 10 hours.

-

Cool the solution to room temperature, which should induce the precipitation of a solid.

-

Collect the solid by filtration.

-

Wash the collected solid with ice-cold toluene (5 mL).

-

Dry the product in vacuo to afford diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate.

Diagram of the Pudovik Reaction Mechanism

An In-depth Guide to the Molecular Characteristics of Diisopropyl Phosphonate and Related Compounds

This technical guide provides a detailed overview of the molecular weight and chemical formula for diisopropyl phosphonate and its closely related derivative, diisopropyl methylphosphonate. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for these compounds. It is important to distinguish between these two molecules, as their nomenclature is similar, yet their chemical properties differ.

Diisopropyl Phosphonate

Diisopropyl phosphonate, also known as diisopropyl phosphite, is an organophosphorus compound.

Quantitative Molecular Data

The fundamental molecular properties of diisopropyl phosphonate are summarized in the table below.

| Parameter | Value | Citations |

| Molecular Formula | C₆H₁₅O₃P | [1][2][3] |

| Molecular Weight | 166.16 g/mol | [1][3][4] |

| (Alternate Reported) | 166.157 g/mol | [2] |

Molecular Structure Diagram

The following diagram illustrates the connectivity of the atoms within the diisopropyl phosphonate molecule.

Diisopropyl Methylphosphonate

Diisopropyl methylphosphonate (DIMP) is another organophosphorus compound, distinguished by the presence of a methyl group attached to the phosphorus atom.

Quantitative Molecular Data

The key molecular data for diisopropyl methylphosphonate is presented below.

| Parameter | Value | Citations |

| Molecular Formula | C₇H₁₇O₃P | [5][6][7] |

| Molecular Weight | 180.18 g/mol | [7] |

| (Alternate Reported) | 180.1818 g/mol | [5] |

| (Alternate Reported) | 180.184 g/mol | [6] |

Molecular Structure Diagram

The following diagram shows the atomic arrangement in diisopropyl methylphosphonate.

Note on Experimental Protocols: The provision of detailed experimental protocols, such as synthesis or analysis methods, requires a more specific scope of inquiry. The information presented here is foundational for such work. Further details on specific experimental procedures can be provided upon request for a particular application or analytical method.

References

- 1. chemscene.com [chemscene.com]

- 2. Diisopropylphosphite - Wikipedia [en.wikipedia.org]

- 3. Diisopropyl phosphite | 1809-20-7 [chemicalbook.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Diisopropyl methanephosphonate [webbook.nist.gov]

- 6. Diisopropyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

Diisopropyl Phosphonate: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information on Diisopropyl Phosphonate (CAS No. 1809-20-7), a versatile chemical intermediate. This document consolidates data from various safety data sheets and toxicological resources to support safe handling, storage, and emergency preparedness in a research and development setting.

Chemical and Physical Properties

Diisopropyl phosphonate is a colorless liquid with a characteristic stench.[1][2] It is recognized for its utility in organic synthesis.[3] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 1809-20-7 | [2] |

| Molecular Formula | C₆H₁₅O₃P | [2] |

| Molecular Weight | 166.16 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Odor | Stench | [2] |

| Boiling Point | 71 - 75 °C @ 8 mmHg | [5] |

| Flash Point | > 112 °C (> 233.6 °F) | [5] |

| Specific Gravity | 0.997 | [5] |

| Vapor Density | 5.73 | [5] |

| Stability | Stable under normal conditions. Moisture sensitive. | [2] |

Toxicological Data

Diisopropyl phosphonate is classified as harmful if swallowed and causes skin and serious eye irritation.[6] The following table summarizes available acute toxicity data. It is important to note that some data pertains to the closely related compound, Diisopropyl Methylphosphonate (DIMP), and should be considered for hazard assessment.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | 826 mg/kg (DIMP) | [3][7] |

| LD50 | Rat (male) | Oral | 1,125 mg/kg (DIMP) | [8] |

| LD50 | Mouse | Oral | 1,041 mg/kg (DIMP) | [3] |

| LD50 | Rabbit | Dermal | 5700 mg/kg | [9] |

| LC50 | Rat | Inhalation | 9600 mg/m³ | [9] |

| LC50 | Mouse | Inhalation | 9085 mg/m³ | [10] |

| Skin Irritation | Rabbit | Dermal | Irritating | [6][9] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation | [6][9] |

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for diisopropyl phosphonate are not publicly available. However, the toxicological data presented are typically generated following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These standardized methods ensure data quality and comparability.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is determined by administering the substance to fasted animals in a stepwise procedure. The starting dose is selected based on available information. Observations of effects and mortality are made. The procedure is designed to estimate the LD50 (the dose lethal to 50% of the test animals) while minimizing the number of animals used.

Acute Dermal Irritation (Following OECD Guideline 404)

This test assesses the potential of a substance to cause irreversible or reversible inflammatory changes to the skin. A small amount of the test substance is applied to the shaved skin of a rabbit for a defined period.[11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[11]

Acute Eye Irritation (Following OECD Guideline 405)

To determine the potential for eye irritation or damage, the test substance is applied to the eye of a rabbit. The eye is then examined for any lesions of the cornea, iris, and conjunctiva at specific time points after application.[12]

Safety Workflows and Logical Relationships

The following diagrams illustrate the recommended procedures for handling exposures and spills, based on standard safety data sheet information.

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure and accidents.

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[10] Wash hands thoroughly after handling.[10]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Due to its moisture sensitivity, protect from exposure to moist air or water.[2]

Ecological Information

Information on the ecotoxicity of diisopropyl phosphonate is limited. However, data on the related compound DIMP suggests it is not readily biodegradable and can persist in soil and water.[13][14] Therefore, it is imperative to prevent its release into the environment. All waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Fire Fighting Measures

While diisopropyl phosphonate has a high flash point, it is combustible.

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.

-

Hazardous Combustion Products : Burning may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[2]

-

Special Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.

This guide is intended to supplement, not replace, the information provided in the official Safety Data Sheet (SDS) for diisopropyl phosphonate. Always refer to the most current SDS from your supplier for complete and detailed safety information.

References

- 1. Diisopropyl Methylphosphonate | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Diisopropylphosphite - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diisopropyl Methylphosphonate (DIMP) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Diverse Biological Activities of Diisopropyl Phosphonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phosphonate derivatives represent a versatile class of organophosphorus compounds with a broad spectrum of biological activities. Their structural similarity to phosphate esters allows them to act as mimics and inhibitors of various enzymes, leading to their investigation as potential therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antiviral, antimicrobial, and enzyme-inhibiting properties of diisopropyl phosphonate derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Diisopropyl phosphonate derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected diisopropyl phosphonate derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonate | MCF-7 (Breast) | ~1 | [1] |

| Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonate | MDA-MB-231 (Breast) | ~1 | [1] |

| Hydroxymethylene-(phosphinyl)phosphonate (HMPP) derivative 1 | A549 (Lung) | Not specified | [2] |

| Hydroxymethylene-(phosphinyl)phosphonate (HMPP) derivative 2 | Pancreatic Cancer Cells | Not specified | [2] |

| Phosphonium vindoline derivative 9e | RPMI-8226 (Leukemia) | 0.02 | [3] |

| Phosphonium vindoline derivative 9g | A2780 (Ovarian) | Not specified | [3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of diisopropyl phosphonate derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

1.2.1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Some organophosphorus compounds have been shown to influence this pathway.[4][5][6][7]

1.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation and differentiation. Organophosphorus compounds have been implicated in the modulation of MAPK signaling.[1]

1.2.3. Caspase Activation Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. The caspase cascade is a central component of the apoptotic machinery. Some anticancer agents exert their effects by inducing caspase-mediated apoptosis.[3][8]

Antiviral Activity

Acyclic nucleoside phosphonates, which include diisopropyl phosphonate derivatives, are a significant class of antiviral agents. Their mechanism of action often involves the inhibition of viral DNA polymerase.

Quantitative Antiviral Activity Data

The following table presents the 50% effective concentration (EC50) values of several diisopropyl phosphonate analogs against various viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Z-Phosphonate 12 | Human Cytomegalovirus (HCMV) | 2.2-2.7 | [9] |

| Z-Phosphonate 12 | Murine Cytomegalovirus (MCMV) | 0.13 | [9] |

| Z-Phosphonate 12 | Epstein-Barr Virus (EBV) | 3.1 | [9] |

| Z-Phosphonate 12 | Varicella-Zoster Virus (VZV) | 2.9 | [9] |

| Cyclic phosphonate 14 | Human Cytomegalovirus (HCMV) | 2.4-11.5 | [9] |

| Cyclic phosphonate 14 | Murine Cytomegalovirus (MCMV) | 0.4 | [9] |

| HDP-(S)-HPMPA | HIV-1 | 0.007 | [10] |

| ODE-(S)-HPMPC | HSV-1 | <0.001 | [10] |

| (S)-aspartate prodrug of FPMPC | HCMV | 0.76 | [11] |

Mechanism of Antiviral Action

Acyclic nucleoside phosphonates typically function as competitive inhibitors of viral DNA polymerases. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[12]

Antimicrobial Activity

Certain diisopropyl phosphonate derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below lists the MIC values for some diisopropyl phosphonate derivatives against various bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Diethyl-1H-indol-5-yl-phosphonate | Bacillus subtilis | 25 | [13] |

| Diethyl-1H-indol-5-yl-phosphonate | Staphylococcus aureus | 50 | [13] |

| Diethyl-1H-indol-5-yl-phosphonate | Escherichia coli | 50 | [13] |

| Diethyl-5-chlorothiophen-2-yl-phosphonate | Aspergillus niger | 25 | [13] |

| α-Aminophosphonate derivative | E. coli K12 | <4 µM | |

| α-Aminophosphonate derivative | S. aureus | <4 µM |

Enzyme Inhibition

The ability of diisopropyl phosphonate derivatives to inhibit various enzymes is a cornerstone of their biological activity.

Cholinesterase Inhibition

Diisopropylfluorophosphate (DFP) is a well-known irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function. This property has led to its use in neuroscience research.

Serine Protease Inhibition

Peptidyl diaryl phosphonates are recognized as potent and selective mechanism-based inhibitors of serine proteases. They act as transition-state analogs, forming a stable complex with the enzyme.

Quantitative Enzyme Inhibition Data

The following table provides a summary of the inhibitory activity of selected diisopropyl phosphonate derivatives against specific enzymes.

| Compound/Derivative | Enzyme | IC50 / Ki | Reference |

| 8-aza-7-deazapurine analogue of PMEA | Adenylate Cyclase | 16 nM (IC50) | [10] |

| Diisopropylfluorophosphate (DFP) | Acetylcholinesterase | Irreversible | Not specified |

| Peptidyl diaryl phosphonates | Serine Proteases | Varies | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the diisopropyl phosphonate derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Workflow:

Protocol:

-

Cell Seeding: Plate host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Preparation: Prepare serial dilutions of the diisopropyl phosphonate derivative. Mix each dilution with a known concentration of virus.

-

Infection: Remove the culture medium from the cells and add the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible.

-

Staining: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

References

- 1. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT Pathway Involvement in the Osteogenic Effects of Osteoclast Culture Supernatants on Preosteoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of PI3K/Akt signaling pathway in regulating MC3T3-E1 preosteoblast proliferation and differentiation on SLA and SLActive titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caspase Activation and Specific Cleavage of Substrates after Coxsackievirus B3-Induced Cytopathic Effect in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

Diisopropyl Phosphonate: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phosphonate (DIPP), a dialkyl phosphite ester, is a versatile intermediate in organic synthesis, particularly in the preparation of α-aminophosphonates and other organophosphorus compounds of pharmaceutical and agrochemical interest. Its reactivity, primarily centered around the phosphorus atom and the P-H bond, allows for a variety of chemical transformations. Understanding the stability and reactivity profile of diisopropyl phosphonate is crucial for its effective utilization in research and development, ensuring optimal reaction conditions and predicting potential degradation pathways. This guide provides an in-depth overview of the stability and reactivity of diisopropyl phosphonate, supported by available data, general experimental protocols, and logical workflow diagrams.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1809-20-7 | [1] |

| Molecular Formula | C₆H₁₅O₃P | [1] |

| Molecular Weight | 166.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 71-72 °C @ 10 mmHg | N/A |

| Density | 1.006 g/cm³ | N/A |

| Solubility | Soluble in many organic solvents | [1] |

Stability Profile

The stability of diisopropyl phosphonate is influenced by several factors, including temperature, pH, and the presence of moisture.

Thermal Stability

Table 1: Thermal Decomposition Data for Diisopropyl Methylphosphonate (DIMP) in Air [2]

| Parameter | Value |

| Temperature Range | 200-350 °C |

| Reaction Order | First-order |

| Rate Constant (k) | k(T) [s⁻¹] = 10⁷·⁴±²·⁵ • exp(-21.4±6.6 [kcal/mol]/RT) |

Note: This data is for DIMP and serves as an estimate for diisopropyl phosphonate's thermal stability.

Hydrolytic Stability

The hydrolysis of phosphonate esters is significantly influenced by pH. Generally, these compounds are more stable under neutral conditions and their hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is also affected by steric hindrance of the alkyl groups; bulkier groups like isopropyl can slow down the rate of hydrolysis compared to smaller groups like ethyl.[3]

While specific hydrolysis rate constants for diisopropyl phosphonate across a range of pH values are not available in the provided search results, the general trend for dialkyl phosphonates involves nucleophilic attack at the phosphorus center.[3] Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic. Under basic conditions, the hydroxide ion acts as the nucleophile.

Table 2: Relative Alkaline Hydrolysis Rates of Dialkyl Phosphinates [3]

| Compound | Relative Rate Constant | Temperature (°C) |

| Diethyl ester | 260 | 70 |

| Diisopropyl ester | 41 | 120 |

| Di-tert-butyl ester | 0.08 | 120 |

Note: This data is for phosphinates, which are structurally similar to phosphonates, and illustrates the effect of steric hindrance on hydrolysis rates.

Reactivity Profile

Diisopropyl phosphonate's reactivity is characterized by the nucleophilicity of the phosphite form and the reactivity of the P-H bond. It participates in a variety of important synthetic transformations.

Tautomerism and Nucleophilicity

Diisopropyl phosphonate exists in equilibrium between two tautomeric forms: the phosphonate form with a P=O double bond and a P-H single bond, and the phosphite form with a P-OH group. The phosphonate form is predominant; however, the phosphite tautomer, although present in small amounts, is highly nucleophilic and is responsible for much of the compound's reactivity.

Pudovik Reaction

In the presence of a base, diisopropyl phosphonate adds to aldehydes and imines in a reaction known as the Pudovik reaction to form α-hydroxyphosphonates and α-aminophosphonates, respectively.[4]

Michaelis-Arbuzov Reaction

Diisopropyl phosphonate can be viewed as a precursor in Michaelis-Arbuzov-type reactions. While the classic Arbuzov reaction involves a trialkyl phosphite, the in-situ generated phosphite tautomer of diisopropyl phosphonate can react with alkyl halides, although this is less common than its use in the Pudovik reaction. A more relevant transformation is the Michaelis-Becker reaction, where the sodium salt of diisopropyl phosphonate reacts with an alkyl halide.[5]

Reactions with Oxidizing and Reducing Agents

Detailed experimental data on the reactivity of diisopropyl phosphonate with common oxidizing and reducing agents is scarce in the provided search results. However, based on general chemical principles:

-

Oxidizing Agents: Strong oxidizing agents like potassium permanganate are expected to oxidize diisopropyl phosphonate, potentially leading to cleavage of the P-C bond (if applicable in derivatives) or oxidation of the isopropyl groups, though specific reaction products are not documented.

-

Reducing Agents: Strong reducing agents like sodium borohydride are generally not expected to reduce the phosphonate group under standard conditions. The P=O bond is quite stable.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of diisopropyl phosphonate.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of diisopropyl phosphonate into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from 25 °C to 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition and the temperature of maximum mass loss rate can be determined from the resulting TGA curve and its derivative.

Protocol 2: Hydrolytic Stability Study by HPLC

Objective: To assess the hydrolytic stability of diisopropyl phosphonate at different pH values.

Methodology:

-

Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Prepare stock solutions of diisopropyl phosphonate in a suitable organic solvent (e.g., acetonitrile).

-

Add a known amount of the diisopropyl phosphonate stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

-

Quench the hydrolysis reaction if necessary (e.g., by neutralization or dilution with a cold mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining diisopropyl phosphonate and the formation of any degradation products.[6]

-

Plot the concentration of diisopropyl phosphonate versus time to determine the degradation kinetics and calculate the rate constants.

Visualizations

Synthesis of Diisopropyl Phosphonate

Caption: Synthesis of Diisopropyl Phosphonate from Phosphorus Trichloride and Isopropanol.

Pudovik Reaction Workflow

Caption: General workflow for the Pudovik reaction using diisopropyl phosphonate.

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of diisopropyl phosphonate.

Conclusion

Diisopropyl phosphonate is a valuable synthetic intermediate with a reactivity profile dominated by its phosphite tautomer and the P-H bond. Its stability is a key consideration in its storage and use, with thermal and hydrolytic degradation being the primary pathways of decomposition. While specific quantitative data for diisopropyl phosphonate is limited, understanding the general principles of phosphonate stability and reactivity, as outlined in this guide, can aid researchers and drug development professionals in its effective application. Further detailed kinetic studies on diisopropyl phosphonate under various conditions are warranted to provide a more complete quantitative picture of its stability profile.

References

- 1. nbinno.com [nbinno.com]

- 2. "Decomposition of diisopropyl methylphosphonate (dimp) exposed to eleva" by Elif Irem Senyurt [digitalcommons.njit.edu]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

The Synthesis of Diisopropyl Phosphonate: A Technical Guide to its Discovery and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl phosphonate is a pivotal intermediate in organophosphorus chemistry, with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery and historical development of its synthesis. We will delve into the core synthetic methodologies, including the foundational Michaelis-Arbuzov and Pudovik reactions, as well as the prevalent industrial synthesis from phosphorus trichloride and isopropanol. This document presents a comparative analysis of these methods through clearly structured tables of quantitative data, detailed experimental protocols, and visual representations of reaction workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

A Historical Overview of Phosphonate Synthesis

The journey to the efficient synthesis of diisopropyl phosphonate is built upon fundamental discoveries in organophosphorus chemistry. The ability to form a stable phosphorus-carbon bond is central to the synthesis of phosphonates.

A significant breakthrough came in 1898 when August Michaelis discovered a reaction that formed a P-C bond, which was later extensively explored by Aleksandr Arbuzov in 1905. This reaction, now known as the Michaelis-Arbuzov reaction , has become a cornerstone of phosphonate synthesis[1]. It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate. A modification of this reaction, described by Ford-Moore and Perry in 1951, detailed the synthesis of diisopropyl methylphosphonate, a closely related compound, highlighting the utility of this method for creating dialkyl phosphonates[2][3].

The 1950s saw the development of another crucial method by Pudovik, aptly named the Pudovik reaction . This reaction involves the addition of a dialkyl phosphite to an unsaturated compound, such as an aldehyde, ketone, or imine, in the presence of a base catalyst, to form α-hydroxy or α-amino phosphonates[4].

In parallel with these named reactions, a more direct and industrially scalable method for producing dialkyl phosphonates emerged. This process, often referred to as the McCombie process , involves the direct reaction of phosphorus trichloride with an alcohol[5]. This method is widely used for the large-scale production of diisopropyl phosphonate due to its efficiency and cost-effectiveness.

Historically, diisopropyl methylphosphonate, a derivative of diisopropyl phosphonate, was identified as a by-product in the manufacturing of the nerve agent Sarin during the 1950s[6][7][8]. This historical context underscores the importance of understanding the synthesis and properties of these organophosphorus compounds.

Core Synthetic Methodologies

The synthesis of diisopropyl phosphonate is primarily achieved through two major routes: a variation of the Michaelis-Arbuzov reaction and the direct reaction of phosphorus trichloride with isopropanol. While the Pudovik reaction is fundamental in phosphonate chemistry, it is more commonly employed for the synthesis of functionalized phosphonates rather than the direct synthesis of diisopropyl phosphonate itself.

Synthesis from Phosphorus Trichloride and Isopropanol

This is the most common industrial method for producing diisopropyl phosphonate. The reaction involves the esterification of phosphorus trichloride with isopropyl alcohol[2][9]. The overall reaction proceeds as follows:

PCl₃ + 3 (CH₃)₂CHOH → [(CH₃)₂CHO]₂P(O)H + (CH₃)₂CHCl + 2 HCl

This method is valued for its high yield and purity, often exceeding 95% and 92% respectively[5].

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction provides a versatile method for the synthesis of phosphonates. For diisopropyl phosphonate, this would typically involve the reaction of triisopropyl phosphite with an appropriate alkyl halide. However, a more direct application is in the synthesis of derivatives like diisopropyl methylphosphonate, as demonstrated by Ford-Moore and Perry[3]. The general mechanism involves the nucleophilic attack of the phosphite on the alkyl halide, followed by the dealkylation of the resulting phosphonium salt.

Quantitative Data on Synthesis Methods

The efficiency of different synthetic routes for diisopropyl phosphonate and related compounds can be compared based on their reported yields and purities. The following table summarizes available quantitative data.

| Synthesis Method | Reactants | Product | Yield (%) | Purity (%) | Reference |

| Phosphorus Trichloride & Isopropanol | PCl₃, Isopropanol | Diisopropyl phosphonate | 95-98 | 92-95 | [5] |

| Michaelis-Arbuzov (modified) | Triisopropyl phosphite, Methyl iodide | Diisopropyl methylphosphonate | 85-90 | Not Specified | [3] |

| Pudovik Reaction (example) | Diisopropyl phosphonate, Trans-cinnamaldehyde | Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate | 55 | Analytically Pure | [4] |

| Microwave-assisted Michaelis-Arbuzov | Triisopropyl phosphite, 1,2-dichloroethane | Diisopropyl 2-chloroethylphosphonate | 83 | >90 | [10] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods discussed.

Protocol 1: Synthesis of Diisopropyl Phosphonate from Phosphorus Trichloride and Isopropanol

This protocol is based on the common industrial method.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Isopropyl alcohol ((CH₃)₂CHOH)

Procedure:

-

In a continuous reactor, simultaneously charge phosphorus trichloride and isopropyl alcohol in a molar ratio of 1:3.

-

The reaction is exothermic and generates hydrogen chloride gas, which should be safely removed, for instance, by applying a vacuum.

-

The crude diisopropyl phosphonate is then purified, which may involve a deacidification step, for example, by heating in a falling film evaporator.

-

The final product is cooled to below 40°C.

(Note: This is a generalized industrial-scale procedure. Laboratory-scale synthesis would require appropriate glassware, temperature control, and safety precautions for handling corrosive reagents and byproducts.)

Protocol 2: Synthesis of Diisopropyl Methylphosphonate via a Modified Michaelis-Arbuzov Reaction

This protocol is adapted from the method of Ford-Moore and Perry for the synthesis of a closely related phosphonate[3].

Materials:

-

Triisopropyl phosphite

-

Methyl iodide

-

Porous plate

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a dropping funnel, add methyl iodide and a few pieces of porous plate.

-

Charge the dropping funnel with triisopropyl phosphite.

-

Introduce a small amount of the triisopropyl phosphite to the methyl iodide and gently heat the mixture until an exothermic reaction begins.

-

Remove the heat source and add the remaining triisopropyl phosphite at a rate that maintains a brisk boil.

-

After the addition is complete, heat the mixture at reflux for 1 hour.

-

Replace the reflux condenser with a distillation apparatus and distill off the isopropyl iodide byproduct.

-

The remaining residue is then fractionally distilled under reduced pressure to yield the pure diisopropyl methylphosphonate.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthesis methods.

Caption: Workflow for the industrial synthesis of Diisopropyl Phosphonate.

Caption: Workflow for the synthesis of Diisopropyl Methylphosphonate.

Conclusion

The synthesis of diisopropyl phosphonate has evolved from fundamental discoveries in organophosphorus chemistry to highly efficient industrial processes. The Michaelis-Arbuzov and Pudovik reactions laid the groundwork for the formation of phosphorus-carbon bonds, which are central to phosphonate chemistry. For large-scale production, the direct reaction of phosphorus trichloride with isopropanol remains the most economically viable method, delivering high yields and purity. This guide has provided a comprehensive overview of the historical context, comparative quantitative data, and detailed experimental protocols for the core synthesis of diisopropyl phosphonate, offering a valuable resource for professionals in the fields of chemical research and drug development. The provided workflows offer a clear visual representation of these key synthetic routes, further aiding in the understanding and implementation of these important chemical transformations.

References

- 1. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Diisopropyl phosphite synthesis - chemicalbook [chemicalbook.com]

- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diisopropyl Methylphosphonate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diisopropyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 8. Diisopropyl Methylphosphonate | C7H17O3P | CID 3073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

Diisopropyl Phosphonate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of diisopropyl phosphonate's solubility in common organic solvents. Diisopropyl phosphonate is a versatile organophosphorus compound with applications in organic synthesis and as a precursor to various valuable chemicals. A thorough understanding of its solubility is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Core Focus: Solubility Profile

A review of available literature indicates a notable lack of precise, quantitative data on the solubility of diisopropyl phosphonate in common organic solvents. The existing information is primarily qualitative and, in some instances, contradictory. This guide summarizes the available qualitative data to provide a foundational understanding of diisopropyl phosphonate's solubility characteristics.

Qualitative Solubility of Diisopropyl Phosphonate

| Organic Solvent | Reported Solubility | Source(s) | Notes |

| Ethanol | Soluble / Not Miscible | [1],[2] | Contradictory information exists. One source claims it is soluble, while another states it is not miscible. |

| Chloroform | Sparingly Soluble / Soluble / Not Miscible | [3],[4],[2] | Information is conflicting. It is described as sparingly soluble, soluble, and not miscible in different sources. |

| Methanol | Sparingly Soluble | [3] | Described as sparingly soluble. |

| Ether | Not Miscible | [2] | One source indicates it is not miscible with ether. |

Note to Researchers: The conflicting reports on the solubility of diisopropyl phosphonate underscore the need for further experimental investigation to establish reliable, quantitative solubility data. The information presented here should be used as a preliminary guide and validated experimentally for any specific application.

Experimental Protocols

While specific experimental protocols for determining the solubility of diisopropyl phosphonate were not found in the reviewed literature, the following are detailed methodologies that can be adapted for this purpose.

Protocol 1: General Gravimetric Method for Solubility Determination

This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent at a specific temperature.

-

Saturation: An excess amount of diisopropyl phosphonate is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the constant temperature for a prolonged period (e.g., 12-24 hours) to allow the undissolved solute to settle.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended particles.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed vial, and the solvent is removed under reduced pressure or by gentle heating.

-

Quantification: The vial containing the non-volatile solute is weighed again. The difference in weight corresponds to the mass of diisopropyl phosphonate dissolved in the known volume of the solvent.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as g/100 mL or mol/L.

Protocol 2: Analytical Method for Phosphonate Quantification

For more precise measurements, especially at low solubilities, a quantitative analytical method can be employed to determine the concentration of diisopropyl phosphonate in the saturated solution. This method is adapted from a procedure for determining phosphonate concentrations in aqueous solutions and may require modification for organic solvents.

-

Sample Preparation: A saturated solution is prepared and filtered as described in Protocol 1. A precise volume of the clear supernatant is then diluted with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., a refractive index detector or, after derivatization, a UV-Vis detector) is a common technique for quantifying non-volatile organic compounds. Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable.

-

Calibration: A series of standard solutions of diisopropyl phosphonate of known concentrations are prepared and analyzed to generate a calibration curve.

-

Quantification: The diluted sample is injected into the instrument, and the concentration of diisopropyl phosphonate is determined by comparing its response to the calibration curve.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of diisopropyl phosphonate, a process that inherently involves considerations of solubility for reaction setup and product purification.

Caption: Synthesis Workflow for Diisopropyl Phosphonate.

This guide serves as a starting point for researchers working with diisopropyl phosphonate. The clear need for quantitative solubility data presents an opportunity for further research in this area. Accurate solubility information is essential for optimizing synthetic procedures, developing robust purification methods, and enabling the formulation of new products containing this important chemical intermediate.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diisopropyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diisopropyl phosphonate. It includes a detailed analysis of its vibrational frequencies, a standard experimental protocol for spectral acquisition, and visual representations of the experimental workflow and spectral-functional group correlations. This document is intended to serve as a valuable resource for professionals in research and development who utilize vibrational spectroscopy for the characterization of organophosphorus compounds.

Introduction to the Infrared Spectroscopy of Diisopropyl Phosphonate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its vibrational modes. For diisopropyl phosphonate, IR spectroscopy is instrumental in confirming the presence of key functional groups, including the phosphoryl (P=O), phosphonate (P-O-C), and isopropyl (C-H) moieties. The resulting IR spectrum is a unique molecular fingerprint that can be used for identification and quality control.

Vibrational Band Assignments for Diisopropyl Phosphonate

The infrared spectrum of diisopropyl phosphonate is characterized by a series of absorption bands that correspond to the various vibrational modes of its functional groups. The table below summarizes the key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (isopropyl) |

| ~2930 | Medium | C-H stretch (isopropyl) |

| ~2440 | Weak, Broad | P-H stretch (if present as tautomer) |

| ~1470 | Medium | C-H bend (isopropyl) |

| ~1385 | Medium | C-H bend (isopropyl, gem-dimethyl) |

| ~1250 | Very Strong | P=O stretch (phosphoryl) |

| ~1000 | Very Strong | P-O-C stretch (phosphonate) |

| ~900-700 | Medium-Strong | Fingerprint Region |

Note: The exact peak positions can vary slightly depending on the sample state (neat liquid, solution) and the specific instrumentation used.

Experimental Protocol for IR Spectral Acquisition

This section outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of liquid diisopropyl phosphonate using an Attenuated Total Reflectance (ATR) accessory.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

-

Diisopropyl phosphonate sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Using a clean pipette, place a small drop of diisopropyl phosphonate onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected in the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

-

Visualizing the Workflow and Spectral Correlations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the observed IR bands and the functional groups of diisopropyl phosphonate.

Caption: Experimental workflow for acquiring the IR spectrum of diisopropyl phosphonate.

Caption: Correlation of key functional groups in diisopropyl phosphonate with their characteristic IR absorption bands.

Conclusion

The infrared spectrum of diisopropyl phosphonate provides a wealth of information regarding its molecular structure. The strong absorption bands corresponding to the P=O and P-O-C stretching vibrations are particularly characteristic and useful for identification. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible spectra. This guide serves as a foundational resource for the application of IR spectroscopy in the analysis and characterization of diisopropyl phosphonate and related organophosphorus compounds.

An In-Depth Technical Guide to the Mass Spectrometry (MS) Analysis of Diisopropyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of diisopropyl phosphonate, a compound of interest in various chemical and pharmaceutical research fields. Diisopropyl phosphonate [(i-PrO)₂P(O)H] is an organophosphorus compound with the chemical formula C₆H₁₅O₃P and a molecular weight of approximately 166.16 g/mol .[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in diverse matrices. This document outlines key fragmentation patterns observed in Electron Ionization (EI) mass spectrometry, provides detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and discusses considerations for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Electron ionization is a hard ionization technique that induces significant fragmentation, providing a characteristic fingerprint for compound identification. The mass spectrum of diisopropyl phosphonate is characterized by a series of specific fragment ions resulting from the cleavage of its isopropyl ester groups and rearrangements.

The molecular ion peak (M⁺) for diisopropyl phosphonate is expected at a mass-to-charge ratio (m/z) of 166. While often of low abundance in EI spectra of organophosphorus compounds, its observation is key for confirming the molecular weight. The fragmentation cascade is dominated by the loss of neutral fragments such as propene (C₃H₆, 42 Da) and isopropoxy radicals (•OCH(CH₃)₂, 59 Da).

A proposed fragmentation pathway is illustrated below. The initial ionization event forms the molecular ion. Subsequent fragmentation can occur through several pathways, including the loss of a propene molecule via a McLafferty-type rearrangement, or the cleavage of the P-O bond to lose an isopropoxy radical.

Quantitative Data Summary

The following table summarizes the characteristic ions observed in the electron ionization mass spectrum of diisopropyl phosphonate, based on data available from the NIST Mass Spectrometry Data Center.[1] For comparative purposes, quantitative performance data for the closely related compound, diisopropyl methylphosphonate (DIMP), are also provided.

| Compound | Analysis Type | m/z | Relative Intensity (%) | Proposed Fragment | Reference |

| Diisopropyl Phosphonate | EI-MS | 166 | ~5 | [M]⁺• | [1] |

| 124 | ~95 | [M - C₃H₆]⁺• | [1] | ||

| 107 | ~20 | [M - OC₃H₇]⁺ | [1] | ||

| 83 | ~100 | [M - C₃H₆ - C₃H₅]⁺ | [1] | ||

| 65 | ~50 | [P(OH)₂]⁺ | [1] | ||

| Diisopropyl Methylphosphonate (DIMP) | EI-MS | 165 | ~5 | [M - CH₃]⁺ | [2] |

| 139 | ~10 | [M - C₃H₅]⁺ | [2] | ||

| 123 | ~65 | [M - C₃H₇ - H₂]⁺ | [2] | ||

| 97 | 100 | [CH₆PO₃]⁺ | [2] | ||

| 79 | ~24 | [CH₄PO₂]⁺ | [2] |

| Compound | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Diisopropyl Methylphosphonate (DIMP) | GC-MS | Methanol | 0.21 µg/mL | 0.62 µg/mL | [2] |

Experimental Protocols

This protocol is adapted from established methods for the analysis of organophosphorus compounds, such as DIMP.[2]

Objective: To achieve chromatographic separation and mass spectrometric identification and quantification of diisopropyl phosphonate.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher TRACE GC with Ion Trap MS).

-

Autosampler for automated injection.

-

Data acquisition and processing software (e.g., Xcalibur, MassHunter).

Materials:

-

GC Column: A nonpolar or low-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5 SilMS, DB-5ms).[2]

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0-1.2 mL/min.

-

Solvent: High-purity methanol or hexane for sample and standard preparation.

-

Standards: Certified reference standard of diisopropyl phosphonate.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of diisopropyl phosphonate (e.g., 1 mg/mL) in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

-

-

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 10:1 split ratio for higher concentrations).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-200.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring key ions such as m/z 124, 83, and 65.

-

-

Data Analysis:

-

Identify the diisopropyl phosphonate peak based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library).

-

For quantification, construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

-

For the analysis of more polar phosphonates or for samples in complex aqueous matrices, LC-MS/MS can be a powerful alternative.

-

Chromatography: Due to the polar nature of many phosphonates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.[3]

-

Ionization: Electrospray Ionization (ESI) is typically used, and can be operated in either positive or negative ion mode. For diisopropyl phosphonate, ESI in positive mode is likely to form protonated molecules [M+H]⁺ (m/z 167) or adducts with sodium [M+Na]⁺ (m/z 189) or ammonium [M+NH₄]⁺ (m/z 184).

-

Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This involves selecting a precursor ion (e.g., [M+H]⁺) and monitoring specific product ions generated through collision-induced dissociation.

-

Derivatization: For some phosphonic acids, derivatization (e.g., methylation) can improve chromatographic retention and ionization efficiency, leading to lower detection limits.[4]

This guide provides a foundational understanding for the mass spectrometric analysis of diisopropyl phosphonate. The provided protocols and data serve as a starting point for method development and routine analysis in a research or drug development setting. It is always recommended to perform in-house validation to ensure the method is suitable for its intended purpose.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diisopropyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diisopropyl phosphonate. Diisopropyl phosphonate is a key organophosphorus compound with significant applications in organic synthesis and as a precursor to various biologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

¹H and ¹³C NMR Spectral Data

The NMR spectra of diisopropyl phosphonate are characterized by distinct signals and coupling patterns arising from the interaction of the proton and carbon nuclei with the phosphorus-31 nucleus. The quantitative data for the ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃) are summarized below.

Table 1: ¹H NMR Spectral Data for Diisopropyl Phosphonate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.80 | Doublet (d) | ¹JP-H = 687.7 | P-H |

| 4.70 | Doublet of Doublets of Doublets (ddd) | ³JH-H = 12.4, 6.1, 2.1 | O-CH(CH₃)₂ |

| 1.33 | Doublet of Doublets (dd) | ³JH-H = 5.8, 3.5 | O-CH(CH₃)₂ |

Data sourced from a 600 MHz ¹H NMR spectrum.[1]

Table 2: ¹³C NMR Spectral Data for Diisopropyl Phosphonate

A definitive ¹³C NMR spectrum for diisopropyl phosphonate was not located in the searched literature. However, based on the analysis of closely related structures, the following assignments can be anticipated. The methine carbon of the isopropyl group is expected to show a significant coupling to the phosphorus nucleus (²JP-C), while the methyl carbons will exhibit a smaller three-bond coupling (³JP-C).

Experimental Protocols

The following protocols describe the general procedures for the synthesis of diisopropyl phosphonate and the acquisition of its NMR spectra.

Synthesis of Diisopropyl Phosphonate

A common method for the synthesis of diisopropyl phosphonate involves the reaction of phosphorus trichloride with isopropanol.

Methodology:

-

To a solution of isopropanol (3 equivalents) in dichloromethane (DCM) at 0-10 °C, phosphorus trichloride (1 equivalent) in DCM is added dropwise over 1 hour.[1]

-

During the addition, the liberated hydrogen chloride gas is removed by a constant stream of argon.[1]

-

After the complete addition, the reaction mixture is stirred for 16 hours.[1]

-

The solvent is then removed under reduced pressure, and the resulting product is dried under high vacuum to yield diisopropyl phosphonate as a colorless liquid.[1]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Prepare a solution of diisopropyl phosphonate in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio, generally in the range of 10-50 mg of the compound in 0.6-0.7 mL of solvent.

-

Ensure the sample is free of any particulate matter by filtering it through a small cotton plug in a Pasteur pipette if necessary.

Data Acquisition:

-

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[1][2]

-

¹H NMR: Standard ¹H NMR spectra are recorded to observe the proton signals.

-

¹³C NMR: ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to singlets for each carbon, unless observation of C-H coupling is desired. For organophosphorus compounds, observing the spectrum with and without ³¹P decoupling can be informative.[3][4]

-

Referencing: Chemical shifts for ¹H and ¹³C are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

-

³¹P NMR: While not the focus of this guide, a ³¹P NMR spectrum provides direct information about the phosphorus environment. The chemical shift for ³¹P is typically referenced to an external standard of 85% H₃PO₄ at 0.00 ppm.[2] For diisopropyl phosphonate, the ³¹P chemical shift is reported to be δ 4.63 in CDCl₃.[1]

Visualization of Molecular Structure and NMR Coupling

The following diagrams illustrate the molecular structure of diisopropyl phosphonate and the key spin-spin coupling interactions observed in its NMR spectra.

Caption: Molecular structure of diisopropyl phosphonate.

Caption: Key spin-spin coupling interactions in diisopropyl phosphonate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Diisopropyl Phosphonate

This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of diisopropyl phosphonate, a common organophosphorus compound. It covers its characteristic chemical shift, factors influencing this shift, and a detailed protocol for spectral acquisition and referencing.

Introduction to ³¹P NMR Spectroscopy